Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate
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Overview
Description
Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound belonging to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves the condensation of ortho-phenylenediamines with benzaldehydes. This reaction is often facilitated by using sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction proceeds through the formation of intermediate arylamides, which then undergo dehydration to yield the benzimidazole derivative .
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by employing microdroplet techniques, which significantly accelerate the reaction rates. This method involves the use of electrostatically charged microdroplets generated using a nano-electrospray ion source. The reactions are accelerated by orders of magnitude compared to bulk synthesis, and no additional acid, base, or catalyst is required .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often employ reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted benzimidazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes that are crucial for cell proliferation, leading to its potential use as an anticancer agent . The presence of electron-donating groups on the benzimidazole scaffold enhances its bioactivity, while electron-withdrawing groups decrease its inhibitory effects .
Comparison with Similar Compounds
Similar Compounds
Osimertinib: A benzimidazole derivative used as an anticancer drug.
Navelbine: Another benzimidazole-based anticancer agent.
Alectinib: A benzimidazole compound with anticancer properties.
Nocodazole: Known for its antimitotic activity.
Abermaciclib: A benzimidazole derivative used in cancer therapy.
Vinblastine: An anticancer drug with a benzimidazole core structure.
Uniqueness
Methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structural features, such as the ethoxyphenyl and methyl groups, which contribute to its distinct chemical and biological properties. These structural elements enhance its potential as a therapeutic agent by improving its stability, bioavailability, and biological activity .
Properties
Molecular Formula |
C21H21N3O3 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C21H21N3O3/c1-4-27-15-11-9-14(10-12-15)19-18(20(25)26-3)13(2)22-21-23-16-7-5-6-8-17(16)24(19)21/h5-12,19H,4H2,1-3H3,(H,22,23) |
InChI Key |
DREMDXUDSNHAQK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC3=NC4=CC=CC=C4N23)C)C(=O)OC |
Origin of Product |
United States |
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